An In-depth Technical Guide to Bisoprolol-d7: Chemical Structure and Properties
An In-depth Technical Guide to Bisoprolol-d7: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Bisoprolol-d7, a deuterated analog of the widely used cardioselective beta-blocker, bisoprolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Identity and Structure
Bisoprolol-d7 is a stable, isotopically labeled form of bisoprolol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for the quantitative analysis of bisoprolol in biological matrices by mass spectrometry.
The chemical structure of Bisoprolol-d7 is depicted below:
Figure 1. Chemical Structure of Bisoprolol-d7.
The IUPAC name for Bisoprolol-d7 is 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol.[1]
Physicochemical Properties
| Property | Bisoprolol-d7 | Bisoprolol |
| Molecular Formula | C₁₈H₂₄D₇NO₄ | C₁₈H₃₁NO₄[2] |
| Molecular Weight | 332.5 g/mol [1] | 325.44 g/mol [2] |
| CAS Number | 1310012-16-8[1] | 66722-44-9[2] |
| Appearance | White to off-white solid | White crystalline powder[3] |
| Melting Point | Not available | ~100 °C[4] |
| Boiling Point | Not available | 445.0±45.0 °C (Predicted)[2] |
| Solubility | Soluble in methanol, ethanol, chloroform, and water.[3] | Readily soluble in water, methanol, ethanol, and chloroform.[3] |
| pKa (strongest basic) | ~9.27 (Predicted) | 9.27[4] |
| LogP | ~1.9 (Predicted) | 1.9[2] |
Table 1. Physicochemical Properties of Bisoprolol-d7 and Bisoprolol.
Pharmacological Properties
Bisoprolol-d7 is pharmacologically equivalent to bisoprolol. The primary mechanism of action is the selective and competitive blockade of β1-adrenergic receptors, which are predominantly located in the heart muscle. This action is responsible for its negative chronotropic and inotropic effects, leading to a reduction in heart rate and myocardial contractility.
Mechanism of Action
Bisoprolol is a cardioselective β1-adrenergic antagonist.[5] By blocking these receptors, it inhibits the effects of catecholamines (e.g., adrenaline), resulting in decreased cardiac output.[5] This leads to a reduction in blood pressure and myocardial oxygen demand. At therapeutic doses, bisoprolol exhibits minimal activity at β2-adrenergic receptors, which are located in bronchial and vascular smooth muscle.[3]
Pharmacokinetics (of Bisoprolol)
The pharmacokinetic profile of bisoprolol is well-established:
| Parameter | Value |
| Bioavailability | ~80-90%[3] |
| Protein Binding | ~30%[3] |
| Half-life | 9-12 hours[3] |
| Metabolism | Hepatic (CYP3A4) |
| Excretion | Renal (50% unchanged) and feces (<2%) |
Table 2. Pharmacokinetic Parameters of Bisoprolol.
Experimental Protocols
Bisoprolol-d7 is primarily used as an internal standard in bioanalytical methods for the quantification of bisoprolol in biological samples, most commonly plasma. Below is a typical experimental protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Bisoprolol in Human Plasma by LC-MS/MS
This protocol outlines a common method for the extraction and analysis of bisoprolol from human plasma.
4.1.1. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Bisoprolol-d7 internal standard working solution (e.g., 100 ng/mL in methanol).
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Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4.1.2. Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 70% A, 30% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 3. Typical Liquid Chromatography Conditions.
4.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bisoprolol: m/z 326.3 → 116.2Bisoprolol-d7: m/z 333.3 → 123.2 |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Table 4. Typical Mass Spectrometry Conditions.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Bisoprolol
Bisoprolol's therapeutic effects are mediated through the blockade of the β1-adrenergic signaling pathway in cardiomyocytes. The following diagram illustrates this pathway.
Caption: β1-Adrenergic signaling pathway and the inhibitory action of Bisoprolol.
Experimental Workflow for Bioanalysis
The following diagram outlines the typical workflow for the quantification of bisoprolol in a biological sample using Bisoprolol-d7 as an internal standard.
Caption: Workflow for the bioanalysis of bisoprolol using an internal standard.
References
- 1. Bisoprolol-d7 Hemifumarate | C18H31NO4 | CID 45038377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Bisoprolol Fumarate | C40H66N2O12 | CID 5281064 - PubChem [pubchem.ncbi.nlm.nih.gov]
